2,6-Dichlorobenzimidamide hydrochloride
Description
Historical Perspectives in Benzimidamide Compound Research
The story of benzimidamide research is intrinsically linked to the development of synthetic organic chemistry. A pivotal moment in the synthesis of amidines, the class of compounds to which benzimidamides belong, was the discovery of the Pinner reaction in 1877 by Adolf Pinner. wikipedia.orgnumberanalytics.comnumberanalytics.comjk-sci.com This reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), provided a reliable method for creating amidine compounds. wikipedia.orgnumberanalytics.comnumberanalytics.comjk-sci.com
The early 20th century marked a new chapter for these compounds with the discovery of their potential biological activities. The "Golden Age" of antimicrobial discovery, spanning from the mid-1940s to the 1960s, saw a surge in the investigation of various chemical classes for therapeutic properties. news-medical.netreactgroup.org While penicillin, discovered by Alexander Fleming in 1928, was a natural antibiotic, the era also saw the rise of synthetic antimicrobials like the sulfonamides in the 1930s. reactgroup.orglibretexts.orgstudyantibiotics.com This period of intense research laid the groundwork for exploring the antimicrobial potential of synthetic compounds like aromatic amidines.
Significance and Research Context of 2,6-Dichlorobenzimidamide Hydrochloride
This compound is a versatile compound that has found its utility in several key areas of scientific research. Its significance stems from its specific chemical structure, which imparts valuable biological and chemical properties. The compound is primarily recognized for its applications in pharmaceutical research and development.
One of the primary areas of investigation for this compound is in antimicrobial research . It is utilized in studies aimed at developing new antimicrobial agents, particularly against resistant bacterial strains. Its role as a protease inhibitor is another critical aspect of its research context. Benzamidine (B55565) itself is a known reversible competitive inhibitor of trypsin and trypsin-like serine proteases. nih.gov This inhibitory action is a key area of study for compounds within this class. Furthermore, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals , aiding in the creation of more complex molecules with potential therapeutic applications. zcpc.net
Below is a table summarizing the key research applications of this compound:
| Research Area | Description of Application |
|---|---|
| Antimicrobial Research | Used in the development of new agents against resistant bacterial strains. |
| Enzyme Inhibition | Acts as a potent inhibitor in various biochemical assays, particularly in protease studies. |
| Pharmaceutical Development | Serves as an intermediate in the synthesis of bioactive molecules. |
| Analytical Chemistry | Employed as a reagent for the detection of specific biomolecules. |
Overview of Current Research Landscape on this compound
The current research landscape for this compound is largely shaped by its established roles in antimicrobial and enzyme inhibition studies. While specific recent publications focusing solely on this compound are limited, the broader field of benzamidine and benzamide (B126) derivatives continues to be an active area of drug discovery and medicinal chemistry.
Recent research in medicinal chemistry often focuses on the synthesis of novel derivatives of known bioactive scaffolds to enhance efficacy and selectivity. It is within this context that this compound likely continues to be relevant. For instance, the 2,6-dichloro substitution pattern is a common feature in many pharmaceutical compounds, often introduced to modulate the molecule's electronic and steric properties, thereby influencing its biological activity. nih.gov
The development of new protease inhibitors remains a significant area of research for various diseases, and scaffolds like benzamidine are often used as starting points for rational drug design. nih.gov Similarly, the ongoing challenge of antimicrobial resistance fuels the search for new antibacterial agents, a field where this compound has potential applications. news-medical.net
The table below outlines the properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C7H7Cl3N2 |
| Molecular Weight | 225.50 g/mol |
| Appearance | Off-white solid |
| Primary Research Use | Intermediate in pharmaceutical synthesis, protease inhibitor studies, antimicrobial research |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,6-dichlorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQXZSIWHQCGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958961 | |
| Record name | 2,6-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3797-84-0, 3797-81-7 | |
| Record name | 2,6-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichlorobenzamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,6 Dichlorobenzimidamide Hydrochloride and Analogues
Established Synthetic Pathways for 2,6-Dichlorobenzimidamide Hydrochloride
The primary and most well-established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. Subsequent treatment with ammonia (B1221849) or an amine leads to the formation of the corresponding amidine. wikipedia.org
Industrial Production Methods and Optimization
For the industrial-scale production of this compound, the Pinner reaction starting from 2,6-dichlorobenzonitrile (B3417380) is the method of choice. The reaction is typically carried out by treating 2,6-dichlorobenzonitrile with an alcohol, such as methanol (B129727) or ethanol, in the presence of anhydrous hydrogen chloride gas. This forms the corresponding imidate hydrochloride, which is then ammonolyzed to yield the desired this compound.
Optimization of this process for industrial applications focuses on several key parameters to maximize yield, purity, and cost-effectiveness while ensuring safety and minimizing environmental impact. Key optimization parameters include:
Reaction Temperature: The Pinner reaction is typically conducted at low temperatures to prevent the thermodynamically unstable imidate hydrochloride intermediate from decomposing. wikipedia.org
Solvent Choice: Anhydrous conditions are essential for the Pinner reaction. Solvents must be carefully chosen to be inert under the strong acidic conditions. While traditional solvents like chloroform (B151607) and dioxane have been used, there is a shift towards greener alternatives. wikipedia.orgresearchgate.net
Catalyst: While the Pinner reaction is acid-catalyzed, typically by HCl, research has explored the use of Lewis acids to promote the reaction under milder conditions. researchgate.net
A patent for the production of the precursor, 2,6-dichlorobenzamide (B151250), describes its synthesis by heating 1-hydroxy-2,2,6,6-tetrachlorocyclohexane-carbonamide, which can be catalyzed by zinc chloride or iodine. google.com Another patent details the production of 2,6-dichlorobenzonitrile, the starting material for the Pinner reaction, via the ammoxidation of 2,6-dichlorotoluene (B125461) or through the de-nitrochlorination of 2-chloro-6-nitrobenzonitrile. google.com
Table 1: Key Parameters for Industrial Pinner Synthesis of this compound
| Parameter | Condition | Rationale |
| Starting Material | 2,6-Dichlorobenzonitrile | Readily available through established industrial processes. |
| Reagents | Anhydrous alcohol (e.g., Methanol, Ethanol), Anhydrous HCl | Essential for the formation of the imidate hydrochloride intermediate. |
| Temperature | Low (e.g., 0-5 °C) | To maintain the stability of the Pinner salt intermediate. wikipedia.org |
| Solvent | Anhydrous, inert solvents (e.g., ethers, chlorinated hydrocarbons) | To prevent side reactions and ensure a homogenous reaction mixture. |
| Catalyst | Typically HCl (acid-catalyzed) | Lewis acids can be explored for milder conditions. researchgate.net |
| Work-up | Ammonolysis of the imidate hydrochloride | To form the final amidine hydrochloride product. |
Synthesis of Halogenated Benzimidamide Derivatives for Research
The synthesis of halogenated benzimidamide derivatives is of significant interest for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. The introduction of different halogen atoms (Fluorine, Bromine, Iodine) at various positions on the benzamidine (B55565) scaffold allows for the fine-tuning of the molecule's electronic and steric properties.
The synthesis of these analogs generally follows similar principles to the preparation of this compound, primarily through the Pinner reaction of the corresponding halogenated benzonitriles. Research in this area often involves the synthesis of a library of compounds with varying halogen substituents to explore their impact on biological activity or material properties.
For instance, a study on the synthesis of halogen-substituted 2-aryl-N-phenylbenzimidazoles, which share a similar structural core, involved the condensation of N-Phenyl-o-phenylenediamine with various halogen-substituted benzaldehydes. mdpi.com This highlights a common strategy of using halogenated precursors to generate the desired final products.
Another approach involves the direct halogenation of a pre-formed benzamidine or a related precursor. However, this can sometimes lead to issues with regioselectivity, making the synthesis from halogenated starting materials a more controlled and preferred method. Research on the synthesis of fluorinated amide derivatives has explored radical N-perfluoroalkylation–defluorination pathways, indicating advanced methods for introducing fluorine into such scaffolds. nih.gov
Table 2: Examples of Synthetic Approaches to Halogenated Benzamidine Analogs
| Starting Material | Reagents and Conditions | Product | Research Focus |
| Halogenated benzonitrile | Alcohol, Anhydrous HCl, then Ammonia | Halogenated benzimidamide hydrochloride | Systematic exploration of halogen effects. |
| N-Phenyl-o-phenylenediamine | Halogenated benzaldehyde, Na2S2O5, ethanol, reflux | Halogen-substituted 2-aryl-N-phenylbenzimidazole | Building blocks for metal complexes and organic materials. mdpi.com |
| Nitrosoarenes | Perfluoroalkanesulfinates, then KSAc | Fluorinated thioamides | Development of novel fluorination methodologies. nih.gov |
| N-Arylpropynamides | Phenyliodine(III) diacetate (PIDA), LiCl/LiBr/CuI | 3-Halogenated quinolin-2-ones | Hypervalent iodine-mediated halogenation. researchgate.net |
Green Chemistry Approaches in Benzimidamide Synthesis Research
The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules like benzamidines to reduce the environmental impact of chemical processes. Research in this area focuses on the use of safer solvents, renewable starting materials, and catalytic methods to improve atom economy and reduce waste.
While specific research on the green synthesis of this compound is limited, broader research into the green synthesis of amidines and related benzimidazoles provides valuable insights. These approaches can be adapted to the synthesis of the target compound and its analogs.
Key green chemistry strategies applicable to benzimidamide synthesis include:
Catalytic Methods: The use of catalysts, particularly heterogeneous catalysts, can lead to milder reaction conditions, higher selectivity, and easier separation and recycling of the catalyst. For example, cobalt-catalyzed multi-component reactions have been used for the synthesis of functionalized amidines. rsc.org Similarly, novel pincer-type complexes of manganese and ruthenium have been developed for the synthesis of amides and imines under mild conditions. yedarnd.com
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or bio-based solvents is a major focus. Research has shown that some amidine syntheses can be performed in more sustainable solvents like 2-MeTHF or CPME. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of related heterocyclic compounds like benzimidazoles.
Solvent-Free Conditions: Conducting reactions without a solvent, where the reactants themselves act as the reaction medium, can eliminate solvent-related waste. The reaction of esters with nitriles has been investigated under solvent-free conditions using iodine as a catalyst. nih.gov
Table 3: Green Chemistry Approaches in Amidine and Benzimidazole (B57391) Synthesis
| Green Approach | Example | Potential Application to 2,6-Dichlorobenzimidamide Synthesis |
| Heterogeneous Catalysis | Cobalt-catalyzed synthesis of functionalized amidines. rsc.org | Development of a recyclable catalyst for the ammonolysis step of the Pinner reaction. |
| Sustainable Solvents | Use of 2-MeTHF or CPME for organolithium-mediated amidine synthesis. researchgate.net | Replacing traditional hazardous solvents in the Pinner reaction. |
| Catalyst-Free Synthesis | Three-component coupling for amidinomaleimides. acs.org | Exploring one-pot reactions to reduce processing steps. |
| Solvent-Free Reactions | Iodine-catalyzed amidation of esters with nitriles. nih.gov | Investigating solvent-free conditions for the Pinner reaction or subsequent modifications. |
| Bio-catalysis | Microbial synthesis of halogenated alkaloids. nih.gov | Exploring enzymatic routes for the synthesis of halogenated precursors. |
Structure Activity Relationship Sar Studies of 2,6 Dichlorobenzimidamide Hydrochloride and Its Derivatives
Influence of 2,6-Dichloro Substitution on Biological Activity
The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring in 2,6-dichlorobenzimidamide hydrochloride significantly influences its physicochemical properties and, consequently, its biological activity. The dichloro substitution pattern is a key feature in many biologically active compounds, often enhancing their potency and modulating their interaction with target proteins. nih.gov
The chlorine atoms are electron-withdrawing groups, which can alter the electron distribution within the aromatic ring and the attached imidamide group. This electronic effect can impact the pKa of the amidine group, influencing its protonation state at physiological pH. The protonated form of the amidine is often crucial for forming strong ionic interactions and hydrogen bonds with biological targets, such as the active sites of enzymes. Studies on related ortho-disubstituted benzamidines have shown that the nature of the substituents can significantly affect the rotational barriers of the C-N bonds, which in turn can influence the molecule's conformation and its ability to fit into a binding pocket. beilstein-journals.orgbeilstein-journals.org
Furthermore, the steric bulk of the two chlorine atoms can impose a specific conformational preference on the molecule. This restricted rotation around the phenyl-imidamide bond can pre-organize the molecule into a bioactive conformation, potentially leading to higher affinity for its target. In a study of pyrido[2,3-d]pyrimidin-7-ones, the 2,6-dichlorophenyl substitution was a key feature of the initial lead compound, a broadly active tyrosine kinase inhibitor. researchgate.net This highlights the importance of this substitution pattern in achieving potent biological activity.
The 2,6-dichloro substitution can also enhance the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its intracellular target. However, this increased lipophilicity must be balanced to maintain adequate aqueous solubility for formulation and bioavailability. The metabolic stability of the compound can also be influenced by the chlorine atoms, as they can block positions susceptible to oxidative metabolism. For instance, in the metabolism of 2,6-dichlorobenzamide (B151250), hydroxylation occurs at the 3 and 4 positions, indicating that the 2 and 6 positions are sterically shielded from metabolic enzymes. nih.gov
Exploration of Substituent Effects on Benzimidamide Core Activity
The benzimidamide core is a versatile scaffold that allows for a wide range of structural modifications to explore and optimize biological activity. SAR studies on related benzimidazole (B57391) and benzamide (B126) derivatives have provided valuable insights into how different substituents can modulate their therapeutic potential. These insights can be extrapolated to the 2,6-dichlorobenzimidamide core.
Systematic variation of substituents on the benzimidazole ring has been shown to greatly influence anti-inflammatory activity, with substitutions at the N1, C2, C5, and C6 positions being particularly important. nih.gov For example, in a series of 5,6-dichlorobenzimidazole derivatives designed as BRAF inhibitors, substitutions at the N1 position with various functional groups led to a range of inhibitory activities. nih.gov The introduction of acetic acid or its methyl ester at this position demonstrated favorable activity, suggesting that these groups can occupy the hinge region of the target kinase and form key hydrogen bonds. nih.gov
The nature of the substituent plays a critical role. Electron-donating groups versus electron-withdrawing groups can have opposing effects on the biological activity, depending on the specific target and the nature of the interaction. For instance, in one study on benzimidazole derivatives, compounds with electron-withdrawing moieties exhibited better antibacterial activity, while for antifungal activity, the reverse was true. researchgate.net
The position of the substituent is also a critical determinant of activity. In a study on substituted benzamides as acetylcholinesterase inhibitors, the position of a dimethylamine (B145610) side chain markedly influenced the inhibitory activity and selectivity. nih.gov This underscores the importance of the three-dimensional arrangement of functional groups for optimal interaction with the target protein.
The following table presents data from a study on 5,6-dichlorobenzimidazole derivatives, illustrating the effect of N1-substituents on BRAF kinase inhibition. While not this compound, these data provide a valuable model for understanding substituent effects on a related dichlorinated scaffold.
| Compound | N1-Substituent | BRAFWT % Inhibition at 10 µM | BRAFV600E IC50 (µM) |
|---|---|---|---|
| 10f | Acetic acid | 85.60 | >10 |
| 10h | Acetic acid methyl ester | 91.20 | 2.76 |
| 10i | Isopropionic acid | 78.30 | >10 |
| 10j | Isopropionic acid ethyl ester | 53.15 | >10 |
Rational Design and Synthesis of Novel 2,6-Dichlorobenzimidamide Analogues
The rational design of novel 2,6-dichlorobenzimidamide analogues is guided by the SAR data obtained from previous studies and by the structural information of the biological target, if available. The goal is to design molecules with improved potency, selectivity, and pharmacokinetic properties. This process often involves the use of bioisosteric replacements, where a functional group is replaced by another with similar steric and electronic properties, to fine-tune the molecule's activity. nih.gov
For example, if a particular substituent is found to be important for activity but suffers from poor metabolic stability, it can be replaced with a bioisostere that is more resistant to metabolism. The design process may also involve the introduction of new functional groups to create additional interactions with the target, such as hydrogen bond donors or acceptors.
The synthesis of 2,6-dichlorobenzimidamide analogues can be achieved through various synthetic routes. A common starting material is 2,6-dichlorobenzoyl chloride, which can be reacted with a variety of amines to form the corresponding amides. ipinnovative.com These amides can then be converted to the desired benzimidamides. For instance, a study on the synthesis of 2,6-dichlorobenzamide derivatives involved the reaction of 2,6-dichlorobenzoyl chloride with ethylene (B1197577) diamine or isopropyl amine. ipinnovative.com A similar approach could be used to introduce a variety of side chains onto the imidamide nitrogen.
The following table outlines a general synthetic approach for a series of novel 2,6-dichlorobenzamide derivatives, which could be adapted for the synthesis of 2,6-dichlorobenzimidamide analogues.
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Amidation | 2,6-dichlorobenzoyl chloride, substituted amine, base, solvent | N-substituted-2,6-dichlorobenzamide |
| 2 | Conversion to Imidoyl Chloride | Phosphorus pentachloride or thionyl chloride | N-substituted-2,6-dichlorobenzimidoyl chloride |
| 3 | Amination | Ammonia (B1221849) or primary/secondary amine | Substituted 2,6-dichlorobenzimidamide |
| 4 | Salt Formation | HCl in a suitable solvent | Substituted this compound |
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools in the elucidation of SAR for a wide range of compounds, including those based on the benzimidamide scaffold. These methods provide valuable insights into the three-dimensional interactions between a ligand and its target protein, which can be difficult to obtain through experimental methods alone.
Molecular docking is a commonly used technique to predict the binding mode of a small molecule within the active site of a protein. chemmethod.com By docking a series of analogues into the target's binding site, researchers can rationalize the observed SAR and identify key interactions that are responsible for biological activity. For example, docking studies on 5,6-dichlorobenzimidazole derivatives revealed that the 2-phenyl-5,6-dichlorobenzimidazole fragment occupies the allosteric hydrophobic back pocket of the BRAF kinase binding site, with the dichloro moieties stabilizing the hydrophobic interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. chemmethod.com These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are used to build the QSAR models.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interaction, taking into account the flexibility of both the ligand and the protein. nih.gov MD simulations can be used to assess the stability of the predicted binding mode and to identify subtle conformational changes that may occur upon ligand binding.
The integration of computational and experimental approaches is a powerful strategy for accelerating the drug discovery process. Computational methods can guide the design of new analogues, while experimental testing provides the necessary validation of the computational predictions. This iterative cycle of design, synthesis, testing, and modeling is a cornerstone of modern medicinal chemistry.
Pharmacological Investigations of 2,6 Dichlorobenzimidamide Hydrochloride
Identification of Molecular Targets and Ligand-Receptor Interactions
No published studies were identified that have investigated the molecular targets of 2,6-Dichlorobenzimidamide hydrochloride. Research into its binding affinities, receptor interactions, and potential enzymatic inhibition is not currently available.
Cellular and Biochemical Studies on this compound
There is no available data from cellular or biochemical assays involving this compound. Consequently, its effects on cellular pathways, signal transduction, and biochemical processes have not been documented.
In Vitro Pharmacological Profiling
A comprehensive in vitro pharmacological profile for this compound is not available in the scientific literature.
In Vivo Pharmacological Efficacy Studies in Animal Models
No in vivo studies in animal models have been published for this compound. Therefore, its efficacy in any disease model is unknown.
Relevant Disease Models for this compound Therapeutic Exploration
Without foundational in vitro data, it is speculative to propose relevant disease models for the therapeutic exploration of this compound. The selection of appropriate animal models is contingent on understanding the compound's mechanism of action and primary pharmacological effects. nih.govnih.govbiocytogen.com
Comparative Pharmacological Analyses with Related Benzimidamide Structures
While the broader classes of benzamide (B126) and benzimidazole (B57391) derivatives have been extensively studied, a direct comparative pharmacological analysis involving this compound is not possible due to the absence of data on this specific compound. Benzamide derivatives are known to possess a variety of pharmacological activities, including anti-inflammatory and antimicrobial effects. walshmedicalmedia.comresearchgate.net Similarly, the benzimidazole scaffold is a key component in many pharmaceutical drugs with a wide range of biological activities. nih.gov
Pharmacokinetics, Metabolism, and Excretion Adme Research on 2,6 Dichlorobenzimidamide Hydrochloride
Absorption and Distribution Studies
Research on Guanabenz (B1672423) acetate (B1210297), the acetate salt of Guanabenz, indicates that the compound is well-absorbed following oral administration. In human studies, approximately 75% of an orally administered dose of Guanabenz acetate is absorbed. drugs.com Peak plasma concentrations of the unchanged drug are typically observed between two and five hours after a single oral dose. drugs.comnexgenvetrx.com
Once absorbed, Guanabenz exhibits a high degree of binding to plasma proteins, approximately 90%. druginfosys.com The distribution of the compound into various tissues has not been fully detailed in available literature. In patients with chronic liver disease secondary to alcohol abuse, the mean fraction of unbound drug in the plasma was observed to be higher (12.7%) compared to healthy volunteers (10.5%). nih.gov Furthermore, in patients with liver disease, the terminal-phase volume of distribution was found to be lower than in healthy individuals. nih.gov
| Parameter | Value | Species | Reference |
| Oral Absorption | ~75% | Human | drugs.com |
| Time to Peak Plasma Concentration | 2-5 hours | Human | drugs.comnexgenvetrx.com |
| Plasma Protein Binding | ~90% | Human | druginfosys.com |
| Unbound Fraction (Healthy) | 10.5% | Human | nih.gov |
| Unbound Fraction (Liver Disease) | 12.7% | Human | nih.gov |
Metabolic Pathways and Metabolite Identification
Guanabenz undergoes extensive metabolism in the body, with the liver being the primary site of this biotransformation. patsnap.com Less than 1% of the parent drug is recovered unchanged in the urine, indicating that metabolism is the principal route of elimination. drugs.comnih.gov While the specific enzymes and complete metabolic pathways have not been fully elucidated, some key transformations have been identified.
Phase I metabolism of Guanabenz involves oxidative reactions. One of the major metabolites identified is (E)-p-hydroxyguanabenz, which is considered inactive. nih.gov This hydroxylation reaction is a typical Phase I transformation aimed at increasing the polarity of the drug molecule to facilitate its excretion. Recent studies have also investigated the pharmacokinetic and metabolic effects of 4-hydroxy guanabenz hydrochloride, a metabolite of Guanabenz. nih.gov
Following Phase I hydroxylation, the resulting metabolites are expected to undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility for renal excretion. However, specific details on the Phase II conjugates of Guanabenz are not extensively documented in the available literature.
While detailed comparative metabolic profiles across different species are not extensively published, studies in rats have been conducted to understand the effects of Guanabenz on renal function. nih.gov The metabolism of a related compound, 2,6-dichlorobenzamide (B151250), has been studied in rats and mice, revealing metabolites such as monohydroxy-DCBs and a mercapturic acid derivative, indicating species-specific pathways that could potentially be relevant to 2,6-Dichlorobenzimidamide. nih.gov
The inactive metabolite, (E)-p-hydroxyguanabenz, is a significant component recovered in the urine. nih.gov According to MIST guidelines, metabolites that are present at significant concentrations in humans should be assessed for their safety in nonclinical toxicology studies. The characterization of 4-hydroxy guanabenz hydrochloride as a metabolite and its pharmacological activity suggests that a thorough MIST assessment would be necessary for any new drug application involving a compound with a similar metabolic profile. nih.gov
| Metabolite | Metabolic Pathway | Activity | Reference |
| (E)-p-hydroxyguanabenz | Phase I (Hydroxylation) | Inactive | nih.gov |
| 4-hydroxy guanabenz hydrochloride | Phase I (Hydroxylation) | Active | nih.gov |
Excretion Routes and Kinetics
The primary route of excretion for Guanabenz and its metabolites is through the kidneys into the urine. patsnap.com Given that less than 1% of the unchanged drug is found in the urine, the excreted products are almost entirely metabolites. drugs.comnih.gov
The average elimination half-life of Guanabenz is approximately 6 hours in healthy individuals. drugs.comnexgenvetrx.com However, this can be altered in patients with impaired organ function. In patients with chronic liver disease, the mean plasma half-life was not significantly longer than in healthy subjects. nih.gov Conversely, in patients with impaired kidney function, the half-life of Guanabenz is prolonged, and its clearance is decreased. medicinenet.com
Studies in hypertensive subjects have also shown that Guanabenz can have a natriuretic and diuretic effect, increasing the excretion of sodium and water, particularly in the acute phase of treatment. nih.gov This effect appears to be due to a direct action on the renal tubules. nih.gov
| Parameter | Value | Condition | Reference |
| Primary Excretion Route | Renal (Urine) | - | patsnap.com |
| Unchanged Drug in Urine | <1% | - | drugs.comnih.gov |
| Elimination Half-Life | ~6 hours | Healthy | drugs.comnexgenvetrx.com |
| Elimination Half-Life | 6.4 hours | Liver Disease | nih.gov |
| Renal Function Impact | Prolonged half-life, decreased clearance | Renal Impairment | medicinenet.com |
Drug-Drug Interaction Potential Studies
The potential for drug-drug interactions is a critical aspect of drug development. For the benzimidazole (B57391) class of compounds, to which 2,6-Dichlorobenzimidamide hydrochloride belongs, interactions can occur through various mechanisms, including the inhibition or induction of metabolic enzymes. researchgate.netnih.gov The electron-rich nature of the benzimidazole ring system allows for various interactions with biological targets. nih.gov
Benzimidazole derivatives have been shown to interact with a range of receptors and enzymes, which suggests a potential for drug-drug interactions. researchgate.netnih.gov For instance, some benzimidazole derivatives exhibit anti-inflammatory effects by interacting with specific receptors and enzymes. researchgate.net While direct studies on this compound are lacking, the general behavior of the benzimidazole class suggests that it could be a substrate or modulator of various enzymatic pathways.
Many drugs are metabolized by the cytochrome P450 (CYP) family of enzymes. mayo.edu Interactions often arise when one drug inhibits or induces the CYP enzymes responsible for the metabolism of another, leading to altered plasma concentrations and potential changes in efficacy or toxicity. Given that a significant portion of clinically used drugs are metabolized by CYP2D6, understanding the interaction potential with this enzyme is crucial. mayo.edu
Table 1: Potential Drug-Drug Interaction Profile for Benzimidazole-Related Compounds
| Mechanism | Interacting Drug Class (Example) | Potential Clinical Consequence |
|---|---|---|
| Enzyme Inhibition | Drugs metabolized by Cytochrome P450 enzymes | Increased plasma levels of co-administered drug |
| Enzyme Induction | Drugs that are substrates of inducible enzymes | Decreased plasma levels of co-administered drug |
| Receptor Binding | Agonists or antagonists of shared receptors | Synergistic or antagonistic pharmacological effects |
This table is illustrative and based on the general properties of the benzimidazole chemical class. Specific interactions for this compound have not been documented.
Pharmacogenomic Influences on this compound Metabolism
Pharmacogenomics is the study of how genetic variations influence an individual's response to drugs. mayo.edunih.govnih.gov These genetic differences can affect a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). youtube.com A key area of pharmacogenomic research is the study of variations in genes encoding drug-metabolizing enzymes, such as the cytochrome P450 family. mayo.eduyoutube.com
Genetic polymorphisms in CYP enzymes can lead to different metabolic phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. mayo.edu For a drug that is a substrate of a polymorphic enzyme, an individual's metabolizer status can significantly impact drug exposure and response. youtube.com For example, a poor metabolizer may experience higher drug concentrations, potentially leading to adverse effects, while an ultrarapid metabolizer might clear the drug too quickly for it to be effective. mayo.edu
While there are no specific pharmacogenomic studies on this compound, the metabolism of the related compound, 2,6-dichlorobenzamide, involves hydroxylation and conjugation pathways. nih.gov These pathways can be influenced by genetic polymorphisms in the involved enzymes.
Table 2: Potential Pharmacogenomic Influences on the Metabolism of Benzimidazole-Related Compounds
| Gene | Phenotype | Potential Impact on Metabolism | Potential Clinical Outcome |
|---|---|---|---|
| CYP2D6 | Poor Metabolizer | Decreased rate of hydroxylation | Increased drug exposure, potential for toxicity |
| CYP2D6 | Ultrarapid Metabolizer | Increased rate of hydroxylation | Decreased drug exposure, potential for therapeutic failure |
| UGT (Uridine 5'-diphospho-glucuronosyltransferase) | Low activity variant | Decreased rate of glucuronidation | Altered drug clearance and exposure |
| SULT (Sulfotransferase) | Low activity variant | Decreased rate of sulfation | Altered drug clearance and exposure |
This table is hypothetical and illustrates potential pharmacogenomic influences based on common metabolic pathways for related compounds. Specific pharmacogenomic markers for this compound have not been identified.
Preclinical Toxicology and Safety Assessment of 2,6 Dichlorobenzimidamide Hydrochloride
Acute and Chronic Toxicity Studies
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. These studies help to identify the median lethal dose (LD50), which is the dose expected to cause mortality in 50% of a test animal population. tapchinghiencuuyhoc.vn Observations in these studies include changes in behavior, body weight, and any signs of immediate toxicity. tapchinghiencuuyhoc.vn
Chronic toxicity studies, in contrast, involve repeated exposure to a substance over a longer period, typically ranging from three to twelve months, to evaluate the long-term health effects. These studies are crucial for identifying cumulative toxicity and delayed adverse effects.
Table 1: Parameters in Acute and Chronic Toxicity Studies
| Parameter | Acute Toxicity | Chronic Toxicity |
|---|---|---|
| Duration | Typically 24 to 96 hours | 3 to 12 months or longer |
| Objective | Assess immediate health effects | Evaluate long-term health effects |
| Endpoints | Mortality (LD50), organ damage, behavioral changes tapchinghiencuuyhoc.vn | Changes in body weight, organ weight, blood chemistry, behavior |
Organ System Toxicity Evaluation
This evaluation focuses on identifying which specific organs may be targeted by the compound. Following acute or chronic exposure, a thorough necropsy is performed. Key organs such as the liver, kidneys, heart, lungs, spleen, and brain are examined for any macroscopic changes. Histopathological examination of these tissues is then conducted to identify any cellular damage or alterations. For example, studies on other chlorinated compounds have shown treatment-related cytoplasmic alterations in the renal proximal tubules and minimal swelling in liver cells. nih.gov
Genotoxicity and Mutagenicity Assessments
Genotoxicity assays are conducted to determine if a substance can damage genetic material (DNA and chromosomes), while mutagenicity assays specifically assess the potential to cause mutations. nih.gov A substance that is genotoxic is not always mutagenic. nih.gov The Ames test is a widely used initial screening assay for mutagenicity, utilizing bacteria to detect gene mutations. nih.gov Other in vitro and in vivo tests, such as the micronucleus assay and comet assay, are used to assess chromosomal damage and DNA strand breaks, respectively. nih.gov For instance, studies on 1,2-dichloropropane (B32752) have demonstrated its genotoxic potential in the liver. nih.gov
Reproductive and Developmental Toxicity Research
Reproductive toxicity studies evaluate the potential adverse effects of a substance on the reproductive system of both males and females. nih.gov Developmental toxicity studies examine the effects on a developing organism, from conception through to postnatal development. nih.govnih.gov Key parameters assessed include fertility, gestation length, litter size, and pup viability and growth. nih.govresearchgate.net For example, a study on a different compound found no changes in estrous cyclicity or fertility but did observe a reduction in the number of implantations at high doses. researchgate.net
Table 2: Endpoints in Reproductive and Developmental Toxicity Studies
| Study Type | Key Endpoints |
|---|---|
| Reproductive Toxicity | Estrous cycles, fertility indices, gestation length, reproductive organ weights. nih.govresearchgate.net |
| Developmental Toxicity | Litter size, pup viability, pup body weight, presence of birth defects. nih.govnih.govresearchgate.net |
Immunotoxicity Studies
Immunotoxicity studies are performed to assess the potential for a compound to adversely affect the immune system. fda.gov This can manifest as immunosuppression (reduced immune response) or immun enhancement (exaggerated immune response, such as allergies or autoimmunity). fda.gov A range of assays can be employed, including hematological analysis to look at changes in lymphocyte and leukocyte counts, and functional assays that measure the proliferation of T- and B-cells. fda.gov
Non-Observed Adverse Effect Level (NOAEL) Determination
The NOAEL is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in a study. nih.gov It is a critical value derived from preclinical toxicity studies and is used to help establish safe exposure levels for humans. nih.gov The determination of the NOAEL requires careful interpretation of all findings from toxicity tests, distinguishing between adverse and non-adverse effects. nih.gov
In Vitro and In Vivo Safety Pharmacology Studies
Safety pharmacology studies are designed to investigate the potential undesirable effects of a compound on vital physiological functions. fda.gov The core battery of safety pharmacology studies typically evaluates the effects on the cardiovascular, respiratory, and central nervous systems. fda.gov
In vitro studies may use isolated organs, tissues, or cell lines to assess effects on specific receptors, ion channels (like the hERG assay for cardiovascular risk), or enzymes. fda.govcreative-biolabs.com
In vivo studies are conducted in whole animals to assess integrated physiological responses. nih.gov For example, telemetry in conscious animals can be used to monitor cardiovascular parameters like blood pressure and heart rate without the confounding effects of anesthesia. nih.gov
These studies are crucial for identifying potential off-target effects that could have significant safety implications in a clinical setting. fda.gov
Advanced Analytical Methodologies in 2,6 Dichlorobenzimidamide Hydrochloride Research
Quantitative Analysis in Biological Matrices
The ability to accurately measure the concentration of 2,6-Dichlorobenzimidamide hydrochloride in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic and toxicokinetic studies. Several powerful analytical techniques have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of this compound in biological samples. HPLC methods are favored for their high resolution, sensitivity, and reproducibility. A typical HPLC method for this compound would involve a reversed-phase column, often a C18, which separates the analyte from endogenous matrix components based on its hydrophobicity.
The mobile phase is usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient mode to achieve optimal separation. Detection is most commonly performed using an ultraviolet (UV) detector, set at a wavelength where this compound exhibits maximum absorbance. Method development would focus on optimizing parameters such as mobile phase composition, flow rate, and column temperature to ensure a sharp peak shape, good resolution from interfering peaks, and a short run time.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
This table represents a hypothetical set of parameters and would require experimental validation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
For applications requiring even higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. LC-MS/MS is particularly valuable for quantifying low concentrations of this compound in complex biological matrices.
In a typical LC-MS/MS assay, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI). The mass spectrometer then isolates the protonated or deprotonated molecular ion of the compound (the precursor ion) and subjects it to collision-induced dissociation to generate specific fragment ions (product ions). The transition from the precursor to the product ion is monitored, providing a highly selective and sensitive method for quantification. The use of a stable isotope-labeled internal standard is standard practice to correct for matrix effects and variations in instrument response.
Spectrophotometric Methods in Research
While less common for quantitative analysis in biological matrices due to their lower selectivity compared to chromatographic methods, spectrophotometric methods can be valuable in research for preliminary studies or for the analysis of simpler sample matrices. A UV-Vis spectrophotometer can be used to determine the concentration of this compound in a solution by measuring its absorbance at a specific wavelength. The development of such a method would involve identifying the λmax (wavelength of maximum absorbance) of the compound and establishing a calibration curve by plotting absorbance versus concentration. However, interference from other absorbing compounds in the matrix is a significant limitation.
Impurity Profiling and Degradation Product Analysis
Ensuring the purity of a pharmaceutical compound is paramount. Impurity profiling is the identification and quantification of all potential impurities in the drug substance and drug product. These impurities can originate from the manufacturing process (synthesis impurities) or from the degradation of the compound over time.
For this compound, a combination of HPLC and LC-MS/MS is typically employed for impurity profiling. High-resolution mass spectrometry can provide accurate mass measurements of impurities, which aids in the elucidation of their chemical structures. Forced degradation studies, where the compound is subjected to stress conditions such as heat, light, humidity, and acidic or basic environments, are conducted to intentionally generate degradation products. These studies are essential for identifying potential degradants that may form during storage and for developing stability-indicating analytical methods.
Stability-Indicating Analytical Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. A key feature of such a method is its ability to separate the intact API from its degradation products and any other potential impurities.
For this compound, a stability-indicating HPLC method would be developed and validated. The development process involves systematically optimizing the chromatographic conditions to achieve baseline separation between the main compound peak and the peaks of all potential degradation products generated during forced degradation studies. The validation of the method would demonstrate its specificity, linearity, accuracy, precision, and robustness.
Bioanalytical Method Validation for this compound
Before a bioanalytical method can be used to support clinical or preclinical studies, it must undergo a rigorous validation process to ensure its reliability. The validation of a bioanalytical method for this compound would be performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The key parameters evaluated during bioanalytical method validation include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy: The closeness of the measured concentration to the true concentration.
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of the biological matrix on the ionization and measurement of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage stability).
Table 2: Key Parameters in Bioanalytical Method Validation
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | Closeness of determined value to the nominal concentration. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Repeatability and intermediate precision, expressed as CV%. | CV% should not exceed 15% (20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of the analyte. | Response of interfering peaks should be <20% of the LLOQ. |
| LLOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5. |
| Stability | Analyte concentration remains within acceptable limits under defined conditions. | Mean concentration should be within ±15% of the nominal concentration. |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.
Successful validation of these advanced analytical methodologies is a prerequisite for the reliable characterization and quantification of this compound in a research and regulatory setting.
Formulation Development and Drug Delivery Systems for 2,6 Dichlorobenzimidamide Hydrochloride
Oral Formulations Research
There is no available research on the development of oral formulations for 2,6-Dichlorobenzimidamide hydrochloride. General research in oral drug delivery often focuses on enhancing bioavailability, controlling release, and improving patient compliance.
Multiparticulate Systems and Controlled Release
Multiparticulate systems, such as beads, pellets, and microparticles, are a significant area of research for oral drug delivery. researchgate.netresearchgate.netresearchgate.net These systems offer advantages like reproducible gastrointestinal transit, reduced risk of dose dumping, and the flexibility to create tailored release profiles. mdpi.comnih.gov They can be designed to release the active pharmaceutical ingredient at a controlled, sustained rate, which can maintain therapeutic drug levels for an extended period. researchgate.net However, no studies have been published detailing the encapsulation or formulation of this compound into multiparticulate systems for controlled release.
pH- and Time-Dependent Release Strategies
Strategies employing pH-sensitive polymers or time-dependent mechanisms are crucial for targeting drug release to specific regions of the gastrointestinal tract, such as the colon. nih.govnih.govnih.gov Polymers like Eudragit® are often used, which dissolve at specific pH values, protecting the drug in the acidic environment of the stomach and releasing it in the more alkaline conditions of the intestines. nih.govnih.govnih.gov Similarly, time-dependent systems are designed with a lag phase to delay release. nih.govnih.gov No literature is available that applies these pH- or time-dependent strategies to the delivery of this compound.
Parenteral Formulations Research
Parenteral formulations are administered by injection, bypassing the gastrointestinal tract. Research in this area often focuses on solubility, stability, and the development of long-acting injectable formulations. A thorough search did not yield any studies on the development of parenteral formulations for this compound.
Topical and Transdermal Delivery System Innovations
Topical and transdermal delivery involves applying a drug to the skin for local or systemic effects, respectively. researchgate.netnih.govresearchgate.net This route avoids first-pass metabolism and can provide steady drug delivery. researchgate.net Innovations often focus on overcoming the skin's barrier, the stratum corneum. nih.gov
Microneedle Technology for Enhanced Permeation
Microneedle arrays are a minimally invasive technology designed to create microscopic channels in the stratum corneum, enhancing the permeation of drugs through the skin. nih.govnih.gov This technology can be used to deliver a wide range of molecules, from small compounds to larger biologics. researchgate.netresearchgate.net Despite the growing interest in microneedle technology for drug delivery, there are no published studies on its use to enhance the permeation of this compound.
Nanoparticle-Based Delivery Platforms
Nanoparticles are submicron-sized particles that can encapsulate drugs, offering benefits such as improved solubility, targeted delivery, and protection from degradation. nih.govnih.govnih.gov Various types of nanoparticles, including polymeric nanoparticles, lipid-based nanoparticles, and inorganic nanoparticles, are being explored for drug delivery. researchgate.net These platforms can be engineered to control the release of the encapsulated drug and to target specific cells or tissues. nih.gov The application of nanoparticle-based delivery platforms for this compound has not been reported in the scientific literature.
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, making them versatile carriers for drug delivery. nih.govencapsula.com The use of liposomes can improve the therapeutic index of drugs by altering their pharmacokinetics and biodistribution. nih.gov For compounds like this compound, liposomal formulations could offer several advantages, including protection from degradation, reduced systemic toxicity, and the potential for targeted delivery.
Research into liposomal formulations for various drugs has established key parameters for successful encapsulation and delivery. The choice of lipid composition, size, and surface charge of the liposomes are critical factors that influence their stability, drug release profile, and interaction with biological systems. nih.govnih.gov
Table 1: Key Considerations in Liposomal Formulation Development
| Parameter | Description | Potential Impact on this compound Delivery |
| Lipid Composition | The types of phospholipids (B1166683) and cholesterol used to form the liposome (B1194612). | Influences membrane fluidity, drug retention, and stability in circulation. |
| Particle Size | The diameter of the liposomal vesicles. | Affects biodistribution, clearance by the reticuloendothelial system, and tissue penetration. |
| Surface Charge | The electrical charge on the liposome surface (e.g., neutral, anionic, cationic). | Influences stability, interaction with cells, and circulation time. |
| Encapsulation Efficiency | The percentage of the drug that is successfully entrapped within the liposome. | Determines the drug load and the efficiency of the delivery system. |
While specific studies on liposomal formulations of this compound are not extensively documented in publicly available literature, the principles established for other hydrochloride salts provide a foundational framework for its formulation development.
Polymeric Nanoparticles
Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 1000 nanometers, in which a drug can be dissolved, entrapped, encapsulated, or attached. nih.govmdpi.com These nanoparticles can be formulated from a wide range of biodegradable and biocompatible polymers. The versatility of polymeric nanoparticles allows for the fine-tuning of their properties to control drug release, enhance stability, and achieve targeted delivery. nih.govresearchgate.net
The formulation of this compound into polymeric nanoparticles could potentially overcome challenges such as poor solubility and provide sustained release, thereby improving its therapeutic outcome. The choice of polymer and the method of nanoparticle preparation are crucial in determining the final characteristics of the drug delivery system.
Table 2: Common Polymers and Preparation Methods for Nanoparticle Formulation
| Polymer Type | Examples | Common Preparation Methods | Key Advantages for Drug Delivery |
| Natural Polymers | Chitosan, Alginate, Albumin | Ionic gelation, Emulsification | Biocompatibility, Biodegradability, Low toxicity |
| Synthetic Polymers | Poly(lactic-co-glycolic acid) (PLGA), Poly(lactic acid) (PLA), Poly(caprolactone) (PCL) | Emulsion-solvent evaporation, Nanoprecipitation | Controlled and sustained release, Well-defined properties |
The encapsulation of a drug within a polymeric matrix can protect it from enzymatic degradation and rapid clearance, leading to a prolonged circulation time and improved bioavailability. nih.gov
Targeted Drug Delivery Research
Targeted drug delivery aims to deliver a therapeutic agent specifically to the site of action, thereby increasing its efficacy and reducing off-target side effects. nih.govnih.gov This can be achieved through passive or active targeting strategies.
Passive Targeting: This strategy relies on the physicochemical properties of the drug delivery system, such as size and surface characteristics, to accumulate in specific tissues. For instance, nanoparticles can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. accscience.com
Active Targeting: This involves the functionalization of the drug carrier's surface with targeting ligands (e.g., antibodies, peptides, aptamers) that specifically bind to receptors overexpressed on the surface of target cells. nih.govibmc.msk.ru
For this compound, targeted delivery could be particularly beneficial if its therapeutic action is directed towards specific cells or tissues. Research in this area would involve identifying appropriate biological targets and developing corresponding ligand-conjugated delivery systems.
Strategies for Enhancing Bioavailability and Stability
The oral bioavailability of a drug is influenced by its solubility, permeability, and susceptibility to first-pass metabolism. researchgate.netnih.gov For compounds with poor aqueous solubility, various formulation strategies can be employed to enhance their dissolution rate and subsequent absorption. nih.gov
Table 3: Approaches to Enhance Bioavailability and Stability
| Strategy | Mechanism of Action | Potential Application for this compound |
| Micronization/Nanosizing | Increases the surface area-to-volume ratio, leading to a faster dissolution rate. | Could improve the dissolution of poorly soluble forms of the compound. researchgate.net |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier at the molecular level, enhancing solubility and dissolution. nih.gov | Formulation as a solid dispersion could significantly improve its oral absorption. |
| Prodrug Approach | Modifies the chemical structure of the drug to improve its physicochemical properties, which is then converted to the active form in vivo. | A prodrug strategy could be designed to enhance its permeability across biological membranes. |
| Use of Permeation Enhancers | Co-administration with substances that temporarily and reversibly increase the permeability of the intestinal epithelium. | Could improve the absorption of the compound if its permeability is a limiting factor. nih.gov |
| Encapsulation in Protective Carriers | Liposomes and polymeric nanoparticles can protect the drug from degradation in the gastrointestinal tract. | Enhances stability and allows for controlled release in the desired region of the GI tract. |
Improving the stability of this compound in a formulation is also crucial for ensuring its therapeutic efficacy and shelf-life. Encapsulation within nanoparticles or liposomes can provide a protective barrier against environmental factors such as pH and enzymes, thereby enhancing its stability. nih.gov
Clinical Research and Therapeutic Potential of 2,6 Dichlorobenzimidamide Hydrochloride
Investigational New Drug (IND) Enabling Studies
Prior to its introduction into human clinical trials, 2,6-Dichlorobenzimidamide hydrochloride, known pharmaceutically as guanabenz (B1672423), underwent a series of Investigational New Drug (IND)-enabling studies. These preclinical evaluations are mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) to assess the safety profile of a new drug candidate before it is administered to humans. fda.gov The primary objective of these studies is to determine if the potential benefits of the drug outweigh the risks for initial human testing. fda.gov
The IND application for a new chemical entity like guanabenz would have included comprehensive data from animal pharmacology and toxicology studies. fda.gov These studies are designed to unearth potential toxicities, establish a safe starting dose for human trials, and identify organs that may be susceptible to adverse effects.
Reproductive toxicology studies are a critical component of the preclinical data package. In the case of guanabenz, studies were conducted in rats to investigate its effects on perinatal and postnatal development. Oral administration of the drug to pregnant rats from day 17 of gestation through day 21 postpartum revealed dose-dependent effects. At higher doses (8 mg/kg and 15 mg/kg), there was evidence of maternal toxicity, including suppressed weight gain, sedation, and abnormal gait. nih.gov In the 15 mg/kg group, gestation was prolonged, and stillbirths were observed in all dams. nih.gov Based on these findings, a no-observed-adverse-effect level (NOAEL) for maternal and developmental toxicity was determined to be below 5 mg/kg/day in this species. nih.gov
Further preclinical research in animal models has explored the mechanism of action and potential new therapeutic applications. Studies in VWM (Vanishing White Matter) mouse models have shown that guanabenz treatment can significantly improve motor performance and preserve brain white matter. orfenix.com Additionally, preclinical investigations have highlighted its ability to modulate the integrated stress response (ISR), a key cellular pathway implicated in various diseases. nih.gov These non-clinical findings provide a rationale for its repositioning for new indications.
Phase 0 and Phase I Clinical Investigations
Following the successful completion of IND-enabling studies, this compound (guanabenz) proceeded to early-phase clinical investigations in humans. These trials are designed to assess the drug's safety, tolerability, pharmacokinetics, and pharmacodynamics in a small group of volunteers or patients.
Initial Human Pharmacokinetic and Pharmacodynamic Explorations
Initial human studies with guanabenz focused on understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME). These pharmacokinetic (PK) studies are crucial for determining appropriate dosing regimens in later-phase trials.
About 75% of an orally administered dose of guanabenz is absorbed, with peak plasma concentrations of the unchanged drug occurring between two and five hours after a single dose. drugs.com The average elimination half-life is approximately 6 hours. drugs.comdrugbank.com Guanabenz is extensively metabolized, with less than 1% of the unchanged drug being recovered in the urine. drugs.com
Pharmacodynamic (PD) studies, which examine the drug's effect on the body, demonstrated that the antihypertensive action of guanabenz begins within 60 minutes of a single oral dose, reaching its peak effect in two to four hours. drugs.com The blood pressure-lowering effect of a single dose is substantially reduced after six to eight hours, with blood pressure returning to near baseline levels within 12 hours. drugs.com The long-term antihypertensive effect is associated with a decrease in peripheral resistance. drugs.com
A study comparing the pharmacokinetics of guanabenz in healthy volunteers with those in patients with alcohol-induced chronic liver disease found significant differences. Following a 16 mg oral dose, mean plasma concentrations of guanabenz were consistently higher in patients with liver disease. nih.gov This was attributed to enhanced oral bioavailability, potentially due to reduced first-pass metabolism and portosystemic shunting, along with decreased hepatic clearance. nih.gov
| Pharmacokinetic Parameter | Healthy Volunteers | Patients with Liver Disease |
| Mean Oral-Dose Clearance | 11 L/h/kg | 2 L/h/kg |
| Mean Terminal-Phase Volume of Distribution | 71 L/kg | 20 L/kg |
| Mean Plasma Half-Life | 4.3 hours | 6.4 hours |
| Mean Fraction of Unbound Drug in Plasma | 10.5% | 12.7% |
| Data from a study comparing the disposition of a single 16 mg oral dose of guanabenz. nih.gov |
Early Safety and Tolerability Assessments
Early clinical trials established the initial safety and tolerability profile of guanabenz. In a placebo-controlled, double-blind study involving 17 hypertensive patients, the drug was shown to be effective in lowering blood pressure. nih.gov The most commonly reported side effects were mild sedation, dry mouth, and dizziness. nih.govnih.gov Notably, postural hypotension, a common side effect with some antihypertensive agents, was not a significant issue with guanabenz. drugs.comnih.gov There was also no evidence of sodium retention or significant gastrointestinal disturbances in these early studies. nih.gov
Phase II Clinical Efficacy and Safety Trials
Phase II clinical trials are designed to evaluate the efficacy of a drug for a specific indication and to further define its safety profile in a larger group of patients. For this compound (guanabenz), these trials were instrumental in establishing its role as an antihypertensive agent.
Dose Ranging and Optimization Studies in Patient Populations
Several Phase II studies were conducted to determine the optimal dose of guanabenz for the treatment of hypertension. A single-blind, placebo-controlled study in twelve patients with mild to moderate hypertension evaluated ascending oral doses from 2 mg to 32 mg. drugs.com The greatest maximum blood pressure reduction was observed with the 16 mg dose. drugs.com This study also showed that as the dose increased, the onset of action decreased and the duration of action increased. drugs.com
Long-term studies further refined the effective dosage. In a study involving 329 patients over six months, the most frequent effective doses were 8 mg and 16 mg twice daily, with a dosing range of 2 mg to 32 mg twice daily. nih.gov A preliminary clinical trial in 16 hypertensive patients already on diuretics started with 16 mg/day of guanabenz and adjusted the dose upwards until blood pressure was controlled or side effects became prohibitive. nih.gov
| Guanabenz Dose | Mean Onset of Satisfactory Blood Pressure Reduction | Mean Duration of Satisfactory Blood Pressure Reduction |
| 2 mg | 4 hours | 6 hours |
| 32 mg | 2 hours | 22 hours |
| Data from a dose-response study in hypertensive patients. drugs.com |
Biomarker-Based Proof-of-Concept Investigations
Biomarkers are measurable indicators of a biological state or condition and are often used in clinical trials to demonstrate that a drug is having the intended effect on the body. In the clinical development of guanabenz for hypertension, several biomarkers related to the sympathetic nervous system were evaluated.
Chronic administration of guanabenz was shown to decrease plasma norepinephrine, serum dopamine (B1211576) beta-hydroxylase, and plasma renin activity. drugs.com This is consistent with its mechanism of action as a central alpha-2 adrenergic agonist, which reduces sympathetic outflow from the brain. drugs.comnih.gov However, one study noted that plasma renin activity was not significantly suppressed by chronic guanabenz therapy. nih.gov
More recently, research has focused on the effect of guanabenz on the integrated stress response (ISR). The ISR is a cellular signaling network that is activated by various stressors. Guanabenz has been shown to modulate the ISR by increasing the phosphorylation of eIF2α. frontiersin.org This has led to its investigation in diseases where the ISR is implicated, such as amyotrophic lateral sclerosis (ALS) and certain genetic leukoencephalopathies like Vanishing White Matter disease. orfenix.comfrontiersin.org In a Phase II trial for ALS, guanabenz treatment at 32 mg and 64 mg daily was associated with a lower proportion of patients progressing to more severe disease stages, particularly in those with bulbar onset. nih.gov This suggests that modulation of the unfolded protein response, a component of the ISR, is a viable therapeutic strategy. nih.gov
| Biomarker | Effect of Chronic Guanabenz Administration |
| Plasma Norepinephrine | Decreased |
| Serum Dopamine Beta-Hydroxylase | Decreased |
| Plasma Renin Activity | Decreased (in some studies) |
| Phosphorylated eIF2α | Increased |
| Summary of biomarker effects from various clinical and preclinical studies. drugs.comfrontiersin.org |
No Clinical Research Data Available for this compound
Extensive research has revealed that This compound is a chemical intermediate and not a therapeutic agent intended for clinical use in humans or animals. As a result, there are no Phase III pivotal clinical trials, post-marketing surveillance data, or regulatory approval processes associated with this specific compound.
Chemical and pharmaceutical research databases indicate that this compound serves as a building block in the synthesis of more complex, biologically active molecules. chemimpex.com Its primary application is in laboratory and research settings for the development of new pharmaceutical compounds. chemimpex.com
Related Compound: Guanabenz
It is important to note the existence of a related compound, Guanabenz , which is an alpha-2 selective adrenergic agonist. drugcentral.orgnih.gov Guanabenz has been developed as an antihypertensive medication and has undergone clinical evaluation. nih.govmedicinenet.com Unlike this compound, Guanabenz has a history of clinical use and associated research.
Guanabenz was approved by the U.S. Food and Drug Administration (FDA) for the treatment of hypertension. drugcentral.orgfda.gov However, the brand name for Guanabenz, Wytensin, has been discontinued (B1498344) in the United States. medicinenet.com
Clinical trials have been conducted on Guanabenz for various indications, including:
Hypertension: Early clinical trials in the 1980s established its efficacy in controlling blood pressure. nih.gov
Vanishing White Matter (VWM) disease: A clinical trial is being conducted to evaluate the effectiveness of Guanabenz in treating this rare genetic disorder. vwmconsortium.orgvumc.comvwmconsortium.org
Amyotrophic Lateral Sclerosis (ALS): A Phase 2 trial investigated the efficacy and safety of Guanabenz in ALS patients. nih.gov
The following table provides a summary of the distinct nature of these two compounds:
| Feature | This compound | Guanabenz |
| Compound Type | Chemical Intermediate chemimpex.com | Active Pharmaceutical Ingredient drugcentral.orgnih.gov |
| Primary Use | Synthesis of other molecules chemimpex.com | Antihypertensive medication nih.govmedicinenet.com |
| Clinical Trials | None | Yes, for hypertension, VWM, ALS nih.govvwmconsortium.orgnih.gov |
| Regulatory Approval | None | Yes, by FDA for hypertension (brand discontinued) medicinenet.comfda.gov |
Future Directions and Emerging Research Avenues for 2,6 Dichlorobenzimidamide Hydrochloride
Advanced Drug Repurposing and Repositioning Strategies
The exploration of new therapeutic uses for existing drugs, a process known as drug repurposing or repositioning, is a significant strategy in pharmaceutical development. nih.govbiocompare.comnih.gov This approach can accelerate the availability of new treatments by using compounds that have already undergone some level of clinical testing. nih.gov Computational methods, leveraging chemical and genomic data, are increasingly used to identify potential candidates for repurposing. nih.gov These in silico approaches analyze vast datasets to predict new drug-disease relationships, potentially saving time and resources. arxiv.org Successful examples of drug repurposing include the use of drugs originally developed for hypertension to treat other conditions. biocompare.com However, there is no specific information in the reviewed literature to suggest that 2,6-Dichlorobenzimidamide Hydrochloride is currently a candidate for or is undergoing drug repurposing studies.
Combination Therapy Research with this compound
Combination therapy, the use of two or more drugs to treat a single disease, is a common and effective strategy in medicine, particularly for complex conditions like type 2 diabetes and cancer. nih.gove-enm.org This approach can target multiple disease pathways, potentially leading to improved efficacy and a lower likelihood of drug resistance. e-enm.org The selection of drugs for combination therapy often involves considering their complementary mechanisms of action. nih.gov While the principles of combination therapy are well-established, there are no published studies or research initiatives that investigate the use of this compound in combination with other therapeutic agents.
Personalized Medicine Approaches and Pharmacogenomics in this compound Application
Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup. Pharmacogenomics, a key component of this approach, studies how genes affect a person's response to drugs. This field holds the promise of developing more effective and safer medications by predicting who will benefit from a particular treatment and who is at risk for adverse effects. While the broader field of pharmacogenomics is advancing, there is no available research linking genetic markers to the potential efficacy or metabolism of this compound.
Novel Therapeutic Target Identification and Validation
The identification of novel therapeutic targets is a critical first step in the development of new drugs. This process often involves screening large libraries of chemical compounds to identify those that show activity against a specific biological target, such as a protein or enzyme involved in a disease. nih.gov For instance, chemical screens have been used to identify compounds that are selectively cytotoxic to cancer cells with specific mutations. nih.gov There is currently no information available from scientific literature or other sources to indicate that this compound is being investigated for its effects on any novel therapeutic targets.
Intellectual Property and Patent Landscape Analysis
A patent landscape analysis provides an overview of the intellectual property associated with a particular technology or compound. wipo.int This type of analysis can reveal trends in innovation, identify key players in the field, and highlight areas for future research and development. wipo.int Such analyses are often complex, tracing the evolution of patent protection from foundational patents to subsequent, more specific applications. wipo.int A search of patent databases did not yield any specific patents or patent applications directly related to this compound for therapeutic use, its synthesis for such purposes, or its formulation into medicinal products.
Q & A
Q. What are the established synthesis methods for 2,6-Dichlorobenzimidamide hydrochloride, and how do reaction conditions influence yield?
Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing intermediates .
- Catalysts : Use of triethylamine or pyridine to neutralize HCl byproducts and drive the reaction forward .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation. Lower temperatures (<50°C) may reduce decomposition but slow reaction rates .
Yield optimization requires monitoring via TLC or HPLC, with adjustments to stoichiometry (e.g., 1.2–1.5 equivalents of amine reagents) .
Q. What analytical techniques are recommended for structural characterization of this compound?
Answer:
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., Cl···H interactions) .
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- FT-IR : Confirms functional groups (e.g., N–H stretches at ~3300 cm) .
- Elemental analysis : Validates purity (>98%) by matching theoretical and experimental C/H/N/Cl ratios .
Q. What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Storage : Store in airtight containers under argon at –20°C to prevent hydrolysis .
- Waste disposal : Neutralize acidic byproducts with bicarbonate before transferring to licensed waste facilities .
Q. How can researchers assess the purity of this compound for reproducibility?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time consistency (±0.1 min) indicates purity .
- Melting point : Compare experimental values (e.g., 210–215°C) with literature to detect impurities .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 235.5) .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up without compromising purity?
Answer:
- Process intensification : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
- Recrystallization : Purify crude product using ethanol/water (3:1 v/v) to remove unreacted precursors .
- DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading .
Q. How should contradictory bioactivity data in cell-based assays be addressed?
Answer:
- Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293, HeLa) with controlled passage numbers .
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Orthogonal assays : Cross-validate results using fluorescence-based assays (e.g., Ca flux) and electrophysiology .
Q. What computational methods are suitable for predicting the reactivity of this compound?
Answer:
- DFT calculations : Model reaction pathways (e.g., Gibbs free energy barriers for nucleophilic attack) using Gaussian or ORCA .
- Molecular docking : Predict binding affinities to biological targets (e.g., ion channels) via AutoDock Vina .
- Solvent effect simulations : Use COSMO-RS to optimize solvent selection for synthesis .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Answer:
- Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH profiling : Dissolve in buffers (pH 2–12) and quantify hydrolysis products (e.g., benzimidazole derivatives) .
- Thermogravimetric analysis (TGA) : Measure mass loss at 10°C/min to identify decomposition thresholds .
Q. What strategies are effective for studying synergistic effects with other bioactive compounds?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
